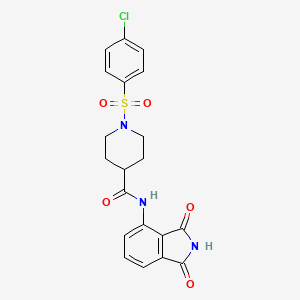

1-((4-chlorophenyl)sulfonyl)-N-(1,3-dioxoisoindolin-4-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-N-(1,3-dioxoisoindol-4-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O5S/c21-13-4-6-14(7-5-13)30(28,29)24-10-8-12(9-11-24)18(25)22-16-3-1-2-15-17(16)20(27)23-19(15)26/h1-7,12H,8-11H2,(H,22,25)(H,23,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKGNNGISMZFRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC=CC3=C2C(=O)NC3=O)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((4-chlorophenyl)sulfonyl)-N-(1,3-dioxoisoindolin-4-yl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in cancer treatment and anti-inflammatory therapies. This article explores its biological activity, focusing on enzyme inhibition, cytotoxic effects, and structural comparisons with related compounds.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring, a sulfonyl group, and a dioxoisoindoline moiety. Its molecular formula is with a molecular weight of 447.9 g/mol .

Enzyme Inhibition

This compound has been identified as an inhibitor of the enzyme NUDT5. This enzyme plays a crucial role in hormone signaling pathways in breast cancer cells, leading to significant cytotoxic effects against MCF7 cell lines. The compound's ability to inhibit tumor necrosis factor-alpha (TNF-α) suggests its potential in modulating immune responses and reducing inflammation.

Table 1: Enzyme Inhibition Data

| Enzyme Target | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| NUDT5 | Competitive | Not specified |

| TNF-α | Non-competitive | Not specified |

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, particularly breast cancer (MCF7). The mechanism involves the alteration of cellular signaling pathways due to enzyme inhibition, which can impede tumor growth and promote apoptosis in cancer cells .

Comparative Analysis with Related Compounds

Several compounds share structural features or biological activities with this compound. These include:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide | Similar dioxoisoindoline core | Cytotoxic against MCF7 cells |

| N-(1,3-dioxoisoindolin-4-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide | Shares dioxoisoindoline structure | Potential anti-cancer activity |

| 5-(4-chlorophenyl)-1H-pyrazole derivatives | Includes pyrazole moiety | Antitumor properties |

| Thiazole-based derivatives | Different core structure but similar applications | Antimicrobial and anticancer activities |

These comparisons highlight the unique action of this compound through its specific sulfonyl group and distinct mode of action against targeted enzymes .

Case Studies and Research Findings

Recent studies have further elucidated the pharmacological behavior of this compound. For instance, a series of derivatives were synthesized and evaluated for their antibacterial activity and enzyme inhibitory properties. The results indicated moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, with some derivatives showing significant inhibition of urease and acetylcholinesterase .

Table 2: Antibacterial Activity Data

| Compound Name | Bacterial Strain | Activity Level |

|---|---|---|

| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-Mercapto-1,3,4-Oxadiazole | Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong | |

| Escherichia coli | Weak to Moderate |

Q & A

Q. Optimized conditions :

- Temperature control (0–25°C) during sulfonylation to minimize side reactions .

- Catalytic DMAP for efficient amide bond formation .

Basic: How is the crystal structure determined, and which software tools are employed?

- X-ray crystallography : Single crystals are grown via slow evaporation of solvent (e.g., ethanol/water mixtures). Diffraction data collected on a Bruker SMART CCD diffractometer .

- Refinement : SHELX programs (SHELXL for structure refinement, SHELXS for solution) are used to model atomic positions and thermal parameters. The R-factor threshold for acceptable refinement is typically <0.05 .

- Validation : PLATON or Mercury for checking hydrogen bonding and π-π interactions .

Advanced: What strategies resolve discrepancies in biological activity data across assays?

- Orthogonal assays : Use complementary methods (e.g., enzymatic inhibition assays vs. cell-based viability assays) to confirm target engagement .

- Structural validation : Compare crystallographic data with docking simulations to verify binding modes .

- Statistical analysis : Apply Design of Experiments (DoE) to identify assay variables (e.g., pH, temperature) contributing to variability .

Advanced: How can computational modeling predict enzyme interactions, and how is this validated?

- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite predict binding poses using the enzyme’s crystal structure (e.g., Akt kinase PDB: 4EKL) .

- MD simulations : GROMACS or AMBER assess binding stability over 100+ ns trajectories .

- Validation :

Basic: What spectroscopic techniques characterize purity and structure?

- NMR : 1H/13C NMR in DMSO-d6 or CDCl3 to confirm sulfonamide (-SO2-) and amide (-CONH-) groups .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+) .

- IR spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretch) and ~1650 cm⁻¹ (amide C=O) .

Advanced: What experimental designs optimize multi-step synthesis?

- Flow chemistry : Continuous flow reactors improve yield in sulfonylation by enhancing mixing and heat transfer .

- DoE : Screen variables (e.g., solvent polarity, catalyst loading) using a factorial design to maximize step efficiency .

- In-line analytics : UV-Vis or FTIR monitoring for real-time reaction progress .

Advanced: How does the sulfonamide group influence pharmacokinetics?

- Solubility : LogP calculations (e.g., using MarvinSuite) predict increased hydrophilicity compared to non-sulfonylated analogs .

- Metabolic stability : Microsomal assays (human liver microsomes) assess oxidative degradation rates .

- Plasma protein binding : Equilibrium dialysis or SPR to measure albumin affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.